N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzoyl ring and a 4-substituted phenyl group modified with a (2-methoxyethyl)carbamoyl methyl moiety.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNIFGPILLOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
-
Formation of the Intermediate Amine: : The synthesis begins with the preparation of the intermediate amine, 4-{[(2-methoxyethyl)carbamoyl]methyl}aniline. This can be achieved by reacting 4-aminobenzyl alcohol with 2-methoxyethyl isocyanate under controlled conditions.
-
Coupling Reaction: : The intermediate amine is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the desired amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. Additionally, industrial production would focus on cost-effective sourcing of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its trifluoromethyl group, which can enhance metabolic stability and bioavailability.
-
Materials Science: : The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
-
Biological Studies: : It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifluoromethylbenzamide core and the (2-methoxyethyl)carbamoyl side chain. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. However, the (2-methoxyethyl)carbamoyl side chain introduces polarity, balancing solubility .
- Binding Affinity : Unlike capmatinib, which targets c-Met via its imidazo-triazine moiety, the target compound’s activity likely depends on the trifluoromethylbenzamide interacting with hydrophobic enzyme pockets, as seen in fungicidal flutolanil .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated benzamides .
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C16H18F3N3O2
- Molecular Weight : 357.33 g/mol
The presence of the trifluoromethyl group and the methoxyethyl carbamate moiety suggests potential interactions with biological targets, particularly in the context of drug design.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease processes.
- Antiviral Properties : Some derivatives of phenylbenzamides have shown antiviral activity by increasing intracellular levels of proteins that inhibit viral replication, such as APOBEC3G .
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against cancer cell lines, indicating potential use in oncology .
Antiviral Activity
A study focusing on N-phenylbenzamide derivatives reported broad-spectrum antiviral effects against various viruses, including HIV and HBV. The mechanism primarily involved increasing intracellular levels of antiviral proteins . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antiviral properties.
Antiproliferative Activity
Research on fluorinated benzothiazoles has shown that modifications to the benzamide structure can enhance antiproliferative effects against cancer cells. These compounds often induce metabolic pathways leading to cell death without a biphasic dose-response relationship, which is a common challenge in drug development .
Case Studies and Research Findings
- Antiviral Screening :
- Cytotoxicity Assessment :
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
